6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one
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Overview
Description
6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one typically involves the introduction of fluorine atoms into a suitable organic precursor. One common method is the fluorination of a nonafluoroalkyl ketone using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process typically includes steps such as purification and isolation of the final product to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.
Scientific Research Applications
6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism of action of 6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect various biochemical pathways and processes. For example, the compound may inhibit specific enzymes or receptors, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Heptadecafluoroundecane: Another highly fluorinated compound with similar properties.
Perfluorooctyl iodide: A fluorinated compound used in similar applications.
Uniqueness
6,6,7,7,8,8,9,9,9-Nonafluoro-2,2-dimethylnon-4-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds.
Properties
Molecular Formula |
C11H11F9O |
---|---|
Molecular Weight |
330.19 g/mol |
IUPAC Name |
6,6,7,7,8,8,9,9,9-nonafluoro-2,2-dimethylnon-4-en-3-one |
InChI |
InChI=1S/C11H11F9O/c1-7(2,3)6(21)4-5-8(12,13)9(14,15)10(16,17)11(18,19)20/h4-5H,1-3H3 |
InChI Key |
FDLCNAFIXQUBBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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